REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[Cl:15][C:16]1[CH:17]=[N:18][C:19](Cl)=[C:20]([C:22]([F:25])([F:24])[F:23])[CH:21]=1.C(=O)([O-])[O-].[K+].[K+]>O>[C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:17]2[C:16]([Cl:15])=[CH:21][C:20]([C:22]([F:25])([F:23])[F:24])=[CH:19][N:18]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CCNCC1)=O
|
Name
|
|
Quantity
|
3.83 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(=C(C1)C(F)(F)F)Cl
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
N,N-DMF
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue was washed with water (3×150 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CCN(CC1)C1=NC=C(C=C1Cl)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |